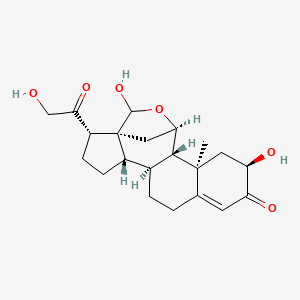

2-Hydroxyaldosterone

Description

However, 2-Hydroxyesterone (CAS 362-06-1), a hydroxylated derivative of estrone, is documented in . This compound shares structural features with aldosterone, a mineralocorticoid hormone involved in electrolyte balance. Its hydroxyl group at the 2-position may influence receptor binding and metabolic pathways, though specific biological data for 2-Hydroxyaldosterone are absent in the provided materials. For this analysis, we assume a focus on structurally related steroid derivatives, such as 2-Hydroxyesterone and its analogs, to infer comparative properties.

Properties

CAS No. |

147199-27-7 |

|---|---|

Molecular Formula |

C21H28O6 |

Molecular Weight |

376.449 |

InChI |

InChI=1S/C21H28O6/c1-20-7-15(24)14(23)6-10(20)2-3-11-12-4-5-13(16(25)9-22)21(12)8-17(18(11)20)27-19(21)26/h6,11-13,15,17-19,22,24,26H,2-5,7-9H2,1H3/t11-,12-,13+,15+,17+,18+,19?,20-,21-/m0/s1 |

InChI Key |

UVXSDSSIBFAFKG-PETGSSQLSA-N |

SMILES |

CC12CC(C(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O |

Synonyms |

2-hydroxyaldosterone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Structurally similar steroid derivatives often exhibit divergent biological activities due to variations in functional groups, stereochemistry, and metabolic stability . Below, we compare 2-Hydroxyesterone with two related compounds: 4-Methoxyestrone and Estrone , using data from and broader pharmacological principles.

| Compound | 2-Hydroxyesterone | 4-Methoxyestrone | Estrone |

|---|---|---|---|

| CAS No. | 362-06-1 | 585-62-33-7 | 53-16-7 |

| Molecular Formula | C₁₈H₂₂O₃ | C₁₉H₂₄O₃ | C₁₈H₂₂O₂ |

| Molecular Weight | 286.37 g/mol | 300.39 g/mol | 270.37 g/mol |

| Substituent | 2-hydroxyl group | 4-methoxy group | 3-hydroxyl, 17-keto group |

| Purity (HPLC) | ≥95% | ≥95% | N/A |

| Biological Role | Estrogen metabolite | Synthetic estrogen analog | Primary estrogen hormone |

Key Observations :

Substituent Effects : The 2-hydroxyl group in 2-Hydroxyesterone may enhance solubility and metabolic clearance compared to the 4-methoxy group in 4-Methoxyestrone, which likely increases lipophilicity and prolongs half-life .

Receptor Binding : Estrone’s 3-hydroxyl group is critical for binding to estrogen receptors (ERα/ERβ), whereas 2-Hydroxyesterone’s hydroxylation at the 2-position may redirect its activity toward alternative pathways, such as catechol estrogen formation .

Synthetic vs. Endogenous: 4-Methoxyestrone, a synthetic derivative, is designed to resist enzymatic degradation, contrasting with endogenous 2-Hydroxyesterone, which is rapidly conjugated and excreted .

Research Findings on Structural Analogs

- Activity Discrepancies : highlights that even with high structural similarity (Tanimoto coefficient ≥0.85), only 30% of analogs share biological activity. For example, 2-Hydroxyesterone and 4-Methoxyestrone differ in their estrogenic potency due to substituent positioning, despite sharing a core steroid structure .

- Pharmacokinetic Variability : Methoxy groups (e.g., in 4-Methoxyestrone) reduce hepatic metabolism, increasing bioavailability compared to hydroxylated analogs like 2-Hydroxyesterone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.